(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid
Description
(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid (CAS: 1704096-89-8) is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom, a propoxy linker bearing a cyclopropylamino group, and a boronic acid (-B(OH)₂) moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry for C–C bond formation in drug discovery and materials science . The compound is commercially available with a purity of 98% .
Properties
IUPAC Name |
[3-chloro-4-[3-(cyclopropylamino)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c14-11-8-9(13(16)17)2-5-12(11)18-7-1-6-15-10-3-4-10/h2,5,8,10,15-17H,1,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXVBJATEULLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCNC2CC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation and Borylation Method
A common and efficient method to prepare substituted phenylboronic acids involves lithiation of a halogenated aromatic precursor followed by reaction with a boron electrophile such as trimethyl borate or triisopropyl borate.
Procedure:
A solution of the halogenated aromatic compound (e.g., 4-bromo-2-chloroanisole) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. Then, n-butyllithium (n-BuLi) is added slowly to generate the aryllithium intermediate. After stirring for about 30 minutes to 1 hour, trimethyl borate is added at low temperature, and the reaction mixture is gradually warmed to room temperature and stirred overnight. The reaction is quenched with aqueous acid (e.g., 2N HCl), followed by extraction and purification to yield the boronic acid derivative.
This method has been demonstrated to give high yields (up to 96%) for related compounds such as 3-chloro-4-methoxyphenylboronic acid.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Lithiation | n-BuLi in hexane, -78 °C, 30-60 min | Anhydrous THF solvent |
| Borylation | Trimethyl borate, gradual warming to RT | Stir overnight |
| Work-up | Water and 2N HCl quench, extraction | Purification by crystallization |
This approach is adaptable for preparing boronic acids with chloro and methoxy substituents on the aromatic ring, which are structurally similar to the target compound.
Palladium-Catalyzed Cross-Coupling
An alternative method involves palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or similar reagents under mild conditions.
- Typical Conditions:
Using palladium catalysts such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct in the presence of a base (e.g., tripotassium phosphate tribasic) and solvents like N,N-dimethylformamide (DMF) at 60 °C for several hours under inert atmosphere. This method has been used to prepare substituted phenylboronic acids with high purity and yield.
Installation of the 3-(Cyclopropylamino)propoxy Side Chain
The 3-(cyclopropylamino)propoxy substituent is typically introduced via nucleophilic substitution reactions on appropriately activated phenolic or halogenated intermediates.
General Strategy:
Starting from a 3-chloro-4-hydroxyphenylboronic acid or its protected derivative, the phenol group is alkylated with a 3-(cyclopropylamino)propyl halide or tosylate under basic conditions to form the ether linkage. Alternatively, a nucleophilic amine (cyclopropylamine) can be reacted with a 3-halopropoxy intermediate to form the cyclopropylamino substituent.Reaction Conditions:
Typically, the reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like potassium carbonate or sodium hydride at elevated temperatures (50–100 °C). Purification is achieved by chromatography.
Representative Synthetic Route (Hypothetical)
| Step | Reaction | Conditions/Notes | Yield (%) |
|---|---|---|---|
| 1 | Lithiation of 4-bromo-2-chloroanisole | n-BuLi, -78 °C, THF | High |
| 2 | Borylation with trimethyl borate | Room temperature, overnight | High |
| 3 | Demethylation of methoxy group to phenol | BBr3 or AlCl3, low temperature | Moderate |
| 4 | Alkylation of phenol with 3-(cyclopropylamino)propyl bromide | K2CO3, DMF, 80 °C | Moderate |
| 5 | Purification | Flash chromatography | — |
Summary of Key Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Lithiation and Borylation | n-BuLi, trimethyl borate | High regioselectivity, high yield | Requires low temperature, moisture sensitive |
| Pd-Catalyzed Borylation | Pd catalyst, bis(pinacolato)diboron | Mild conditions, scalable | Requires expensive catalysts, inert atmosphere |
| Nucleophilic Alkylation | 3-(cyclopropylamino)propyl halide | Direct installation of side chain | May require protection/deprotection steps |
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the chloro group can lead to various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid is as a reagent in organic synthesis. Its boronic acid functionality makes it particularly useful in:
- Suzuki-Miyaura Coupling Reactions : This compound serves as a building block for synthesizing complex organic molecules, facilitating the formation of carbon-carbon bonds essential in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, boronic acids are known for their ability to interact with biological targets. The applications include:
- Enzyme Inhibition : The compound can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues, providing potential therapeutic benefits .
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines while sparing healthy cells, indicating its potential as an anticancer agent .
Material Science
The unique chemical properties of this compound allow it to be utilized in the development of advanced materials:
- Polymer Production : It can be incorporated into polymer matrices to enhance specific functionalities, such as conductivity or mechanical strength .
- Electronic Components : Its properties enable the design of materials with tailored electronic characteristics for use in devices .
Case Studies
-
Cytotoxic Effects on Cancer Cells :
- A study demonstrated that similar boronic acids showed significant cytotoxic effects on prostate cancer cells at concentrations as low as 5 µM, reducing cell viability to 33% while maintaining 71% viability in healthy cells .
-
Antimicrobial Activity :
- Tests revealed that this compound exhibited inhibition zones ranging from 7 mm to 13 mm against Staphylococcus aureus and other bacterial strains, suggesting its potential as an antimicrobial agent .
Research Findings
Recent research has focused on the synthesis and application of boronic acid derivatives like this compound. Studies highlight its role in drug development and material science, emphasizing its versatility due to its unique functional groups.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity . The cyclopropylamino moiety may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Variations on the Phenyl Ring
(a) 3-Chloro-4-isopropoxyphenylboronic acid (CAS: N/A)
- Structural Difference: Replaces the cyclopropylamino-propoxy group with a simpler isopropoxy (-OCH(CH₃)₂) substituent.
- However, it lacks the nitrogen-based functional group for further derivatization .
- Commercial Data: Available in 1g and 5g quantities at lower cost (€31.20–98.80 per 5g) compared to the cyclopropylamino analog .
(b) (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid (CAS: 1704080-14-7)
- Structural Difference: Substitutes cyclopropylamino with dimethylamino (-N(CH₃)₂).
- Impact: The dimethylamino group is a stronger electron donor, which may alter the boronic acid’s electronic profile and solubility. This modification could enhance interactions in catalytic systems or biological targets .
(c) [3-Chloro-4-(cyclopropylcarbamoylcarbonyl)phenyl]boronic acid (CAS: 850589-44-5)
- Structural Difference: Features a cyclopropylcarbamoyl carbonyl (-CO-NH-cyclopropyl) group instead of the propoxy-linked cyclopropylamino group.
Alkoxy vs. Aminoalkoxy Substituents
(a) 3-(Benzyloxy)phenylboronic acid (CAS: 156682-54-1)
- Structural Difference: Benzyloxy (-OCH₂C₆H₅) substituent instead of the chloro-aminoalkoxy group.
- This compound has a TPSA (Topological Polar Surface Area) of 46.5 Ų and moderate BBB permeability, properties that differ significantly from the target compound .
(b) 3-Fluoro-4-propoxyphenylboronic acid (CAS: N/A)
- Structural Difference: Fluorine replaces chlorine, and propoxy replaces the cyclopropylamino-propoxy group.
- However, the absence of the amino group limits post-functionalization opportunities .
Physicochemical and Commercial Comparison
| Compound | Molecular Weight | Purity | Price (per 5g) | Key Functional Group |
|---|---|---|---|---|
| Target Compound (CAS: 1704096-89-8) | Not specified | 98% | Not available | Cyclopropylamino-propoxy, -B(OH)₂ |
| 3-Chloro-4-isopropoxyphenylboronic acid | ~214.5 | >95% | €98.80 | Isopropoxy, -B(OH)₂ |
| 3-Chloro-4-(dimethylamino)propoxy analog | 257.52 | Not specified | Not listed | Dimethylamino-propoxy, -B(OH)₂ |
| 3-(Benzyloxy)phenylboronic acid | 228.05 | >95% | €96.00 (1g) | Benzyloxy, -B(OH)₂ |
Research and Application Insights
- Reactivity in Cross-Coupling: The cyclopropylamino group in the target compound may stabilize transition metals (e.g., Pd) during catalysis, though steric bulk could reduce reaction rates compared to simpler alkoxy analogs .
- Pharmaceutical Relevance : Cyclopropane derivatives are prized for their metabolic stability and conformational rigidity, suggesting the target compound could be valuable in prodrug design or kinase inhibitor synthesis .
- Impurity Control : Like other boronic acids, stringent control of impurities (e.g., <1 ppm) is critical for pharmaceutical applications, necessitating advanced analytical methods such as LC-MS/MS .
Biological Activity
(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid, identified by its CAS number 2121512-23-8, is a boronic acid derivative with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHBClNO. The compound features a boronic acid functional group, which is significant for its interactions with biological molecules. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications.
Mechanisms of Biological Activity
- Protein Interaction : The boronic acid group allows the compound to interact with proteins, particularly through the formation of reversible covalent bonds. This property can modulate protein-protein interactions (PPIs), crucial for many cellular processes .
- Enzyme Inhibition : Boronic acids have been studied as inhibitors of proteases and other enzymes involved in disease processes. The structural features of this compound may enhance its ability to inhibit specific enzymes, potentially leading to therapeutic applications in cancer and metabolic disorders .
Anticancer Activity
Several studies have highlighted the anticancer potential of boronic acids, including derivatives similar to this compound. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that boronic acids can disrupt signaling pathways in cancer cells. A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines by interfering with key growth factor receptors .
- Mechanistic Insights : The mechanism often involves the modulation of the proteasome pathway, where boronic acids can inhibit proteasome activity, leading to increased apoptosis in cancer cells .
Enzyme Interaction Studies
Boronic acids have shown promise in selectively targeting enzymes:
- Protease Inhibition : Studies have shown that compounds like this compound can inhibit serine proteases, which play roles in inflammation and cancer progression. This inhibition can be quantified through enzyme activity assays .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the phenylboronic acid scaffold. First, introduce the cyclopropylamino-propoxy group through nucleophilic substitution or Mitsunobu reaction, followed by chlorination at the 3-position using electrophilic chlorinating agents (e.g., NCS). Optimization should focus on solvent polarity (e.g., THF vs. DMF) and temperature to minimize boronic acid decomposition . Purity (>97%) can be confirmed via HPLC with a C18 column and aqueous acetonitrile mobile phase .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of / NMR to confirm the cyclopropylamino-propoxy chain and chlorine substitution. LC-MS (ESI+) can verify the molecular ion peak (expected [M+H] at m/z 257.52) . Purity assays should employ HPLC with UV detection at 254 nm, referencing commercial standards (e.g., >97% purity criteria in and ) .
Q. What solvents and storage conditions are optimal for this boronic acid to prevent degradation?
- Methodological Answer : The compound is hygroscopic and prone to protodeboronation. Store at -20°C under inert gas (Ar/N) in anhydrous DMSO or THF. Avoid protic solvents (e.g., MeOH) and prolonged exposure to light. Stability testing via periodic NMR can monitor boronic acid integrity .
Advanced Research Questions
Q. How do electronic effects of the cyclopropylamino-propoxy substituent influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer : The electron-donating cyclopropylamino group may reduce electrophilicity of the boronic acid, requiring activated Pd catalysts (e.g., PdCl(dppf)) and elevated temperatures (80–100°C). Compare coupling yields with analogous compounds lacking the amino group (e.g., 3-chloro-4-isopropoxyphenylboronic acid, ) to isolate electronic effects .
Q. What strategies resolve contradictory reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions may arise from competing protodeboronation or steric hindrance. Use kinetic studies (e.g., in situ NMR with fluorinated aryl partners) to track reaction progress. Alternative boron-protecting groups (e.g., MIDA boronate) can stabilize the reagent during coupling .
Q. How can researchers mitigate toxicity risks during handling?
- Methodological Answer : While specific toxicity data for this compound is limited, structural analogs (e.g., chlorophenylboronic acids) suggest potential respiratory and dermal hazards. Implement OSHA-compliant exposure controls: use fume hoods for weighing, and pair air sampling with LC-MS monitoring of lab surfaces .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : The boronic acid’s stability is pH-dependent. Under acidic conditions (pH <5), protodeboronation is accelerated, while basic conditions (pH >9) may stabilize the boronate anion. Conduct pH-rate profiling with UV-Vis spectroscopy to map degradation kinetics .
Q. How can computational modeling predict this compound’s metabolic byproducts?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
